

dapagliflozin vs standard therapy heart failure mortality

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Compound Focus: Dapagliflozin

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Mortality & Hospitalization Outcomes

The table below summarizes key efficacy data from major trials and meta-analyses, comparing **dapagliflozin** plus standard therapy against placebo plus standard therapy.

Outcome Measure	Effect of Dapagliflozin vs. Placebo (Risk Ratio or Hazard Ratio [HR])	Population / Trial Context
All-Cause Mortality	RR 0.89 (95% CI 0.82–0.97) [1]	Meta-analysis of HF patients (n=14,032)
	HR 0.66 (95% CI 0.43–1.00) [2]	Hospitalized HF (DAPA ACT HF-TIMI 68)
Cardiovascular Mortality	RR 0.87 (95% CI 0.78–0.97) [1]	Meta-analysis of HF patients (n=14,032)
	HR 0.86 (95% CI 0.75–0.98) [3]	Pooled analysis of DAPA-HF & DELIVER (n=11,007)
Hospitalization for HF	RR 0.76 (95% CI 0.70–0.84) [1]	Meta-analysis of HF patients (n=14,032)

Outcome Measure	Effect of Dapagliflozin vs. Placebo (Risk Ratio or Hazard Ratio [HR])	Population / Trial Context
CV Death or Worsening HF	HR 0.86 (95% CI 0.68–1.08) [2]	Hospitalized HF (DAPA ACT HF-TIMI 68)

Experimental Data & Trial Protocols

The robust data on **dapagliflozin** primarily comes from large-scale, international, randomized, double-blind, placebo-controlled trials.

DAPA-HF Trial Protocol

This landmark trial established **dapagliflozin**'s efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF) [4] [5] [3].

- **Trial Design:** Multicenter, randomized, double-blind, placebo-controlled, event-driven trial.
- **Patient Population:** 4,744 patients with chronic HF, LVEF $\leq 40\%$, NYHA class II-IV, and elevated NT-proBNP levels. Patients could be with or without Type 2 Diabetes (T2DM).
- **Background Therapy:** Patients were required to be on standard background therapy, which could include ACEi/ARB/ARNI, beta-blockers, and MRAs [4] [6].
- **Intervention:** **Dapagliflozin** 10 mg once daily versus matching placebo.
- **Primary Outcome:** Time to the first occurrence of a composite of worsening HF (hospitalization or urgent visit requiring intravenous therapy) or cardiovascular death.
- **Secondary Outcomes:** Included time to cardiovascular death or HF hospitalization, change in KCCQ-TSS (a quality of life measure), and all-cause mortality [4].
- **Follow-up:** Median follow-up was 18.2 months.

DELIVER Trial & Pooled Analysis

The DELIVER trial extended the investigation to Heart Failure with Mildly Reduced or Preserved Ejection Fraction (HFmrEF/HFpEF) [3].

- **Design & Intervention:** Similar to DAPA-HF, evaluating **dapagliflozin** 10 mg vs. placebo in 6,263 patients with LVEF $>40\%$.

- **Pooled Analysis:** A pre-specified pooled analysis of DAPA-HF and DELIVER (n=11,007) provided greater power to analyze cause-specific mortality. It confirmed that the reduction in cardiovascular death was principally driven by lower rates of sudden death and death from progressive HF [3].

In-Hospital Initiation (DAPA ACT HF-TIMI 68)

This recent trial (2025) evaluated the initiation of **dapagliflozin** in hospitalized HF patients.

- **Design:** Randomized, double-blind, placebo-controlled trial.
- **Population:** 2,401 patients hospitalized for HF, including those with newly diagnosed HF (44.7%) and across the spectrum of LVEF.
- **Intervention:** In-hospital initiation of **dapagliflozin** 10 mg daily vs. placebo.
- **Primary Outcome:** Although the individual trial did not meet its primary endpoint (CV death or worsening HF at 2 months, HR 0.86), a prespecified meta-analysis confirmed that the totality of evidence supports in-hospital initiation, showing a significant reduction in the early risk of CV death or worsening HF (HR 0.71) and all-cause death (HR 0.57) [2].

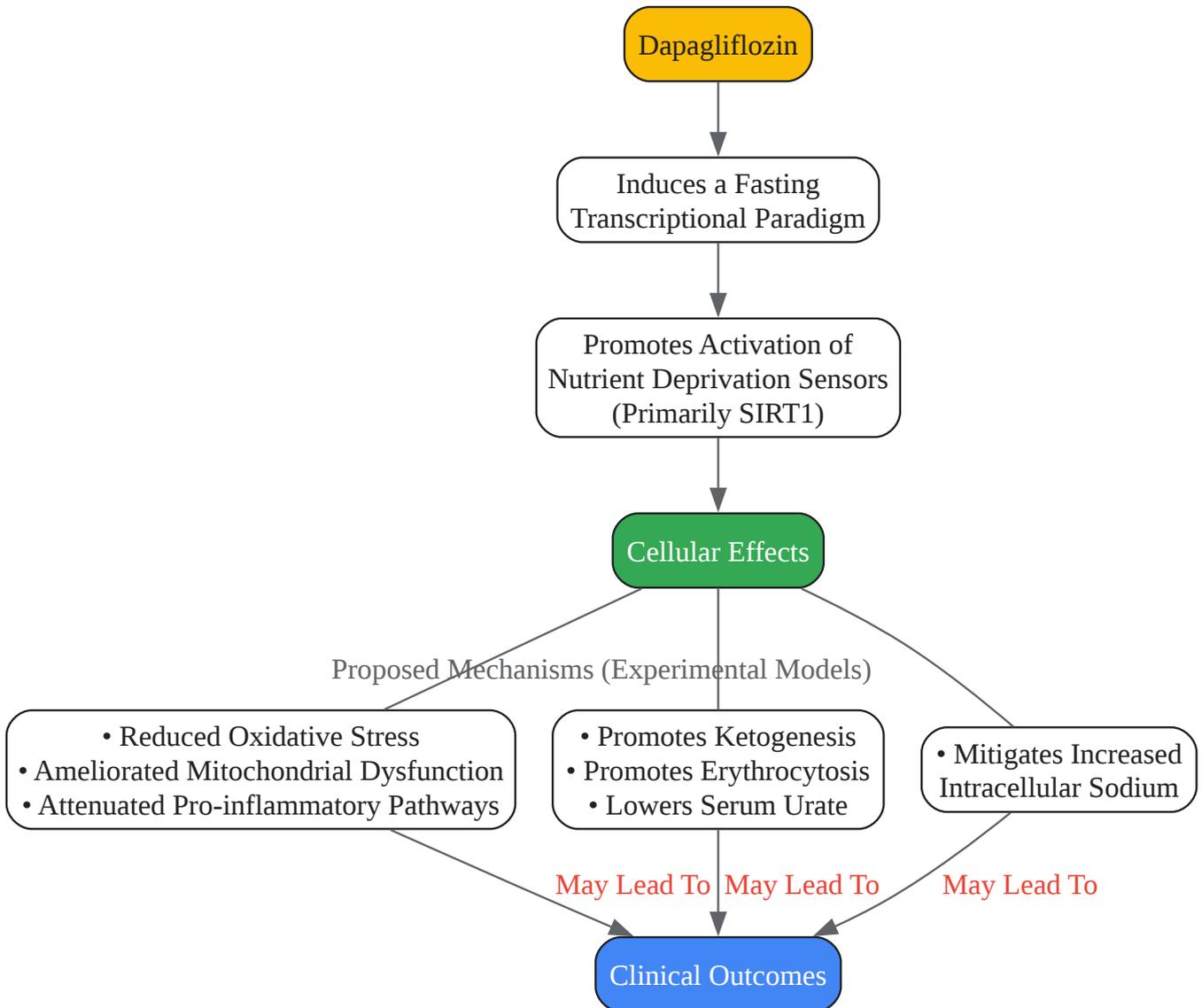
Proposed Signaling Pathways & Mechanisms

The cardioprotective mechanisms of SGLT2 inhibitors are distinct from those of neurohormonal antagonists (e.g., ACEi, ARNI, Beta-blockers, MRAs), which explains their additive benefits [6].

Distinct Mechanism of Action

Subgroup analyses from DAPA-HF demonstrated that the benefit of **dapagliflozin** was not influenced by the background use of other HF therapies, including sacubitril/valsartan (ARNI) [6]. This indicates that SGLT2 inhibitors act through independent pathways not mediated by the renin-angiotensin-aldosterone system (RAAS), sympathetic nervous system, or neprilysin inhibition [6].

The following diagram summarizes the proposed mechanistic pathway for **dapagliflozin's** cardioprotective effects, based on experimental models.



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Diagram Title: Proposed Cardioprotective Pathway of **Dapagliflozin**

Interpretation for Research & Development

- **Additive to Neurohormonal Blockade:** **Dapagliflozin's** value lies in its complementary mechanism. It provides significant mortality reduction on top of a foundation of other disease-modifying drugs,

pushing the potential cumulative risk reduction for death even higher [6] [5].

- **Benefit Across the HF Spectrum:** The efficacy of **dapagliflozin** is well-established in HFrEF and HFmrEF/HFpEF, making it a universal therapy for heart failure, independent of diabetes status [3] [1].
- **Combination Therapy Potential:** Early trials like SOGALDI-PEF are beginning to directly investigate the efficacy and safety of combining **dapagliflozin** with MRAs like spironolactone in HFpEF, showing greater biomarker (NT-proBNP) reduction but also highlighting the need to monitor safety parameters like eGFR and serum potassium [7] [8].

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To cite this document: Smolecule. [dapagliflozin vs standard therapy heart failure mortality].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525008#dapagliflozin-vs-standard-therapy-heart-failure-mortality>]

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